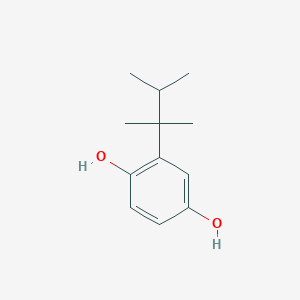methanone CAS No. 918480-75-8](/img/structure/B12627361.png)
[4-(3-Phenylpropyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylpropyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylpropyl Group: The phenylpropyl group can be introduced via nucleophilic substitution reactions using phenylpropyl halides.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiadiazole derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 4-(3-Phenylpropyl)piperazin-1-ylmethanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the piperazine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanoic acid or phenylacetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-Phenylpropyl)piperazin-1-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Phenylpropyl)piperazin-1-ylethanone
- 4-(3-Phenylpropyl)piperazin-1-ylpropanone
Uniqueness
- The presence of the methanone group in 4-(3-Phenylpropyl)piperazin-1-ylmethanone may confer unique reactivity and biological activity compared to its analogs with different carbonyl-containing groups.
- The specific substitution pattern on the piperazine and thiadiazole rings can lead to distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
918480-75-8 |
|---|---|
Fórmula molecular |
C16H20N4OS |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[4-(3-phenylpropyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C16H20N4OS/c21-16(15-13-22-18-17-15)20-11-9-19(10-12-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Clave InChI |
DSLYEELXLNOMTL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
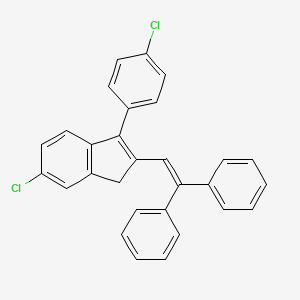

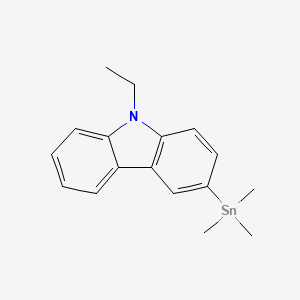
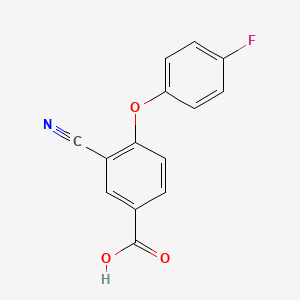
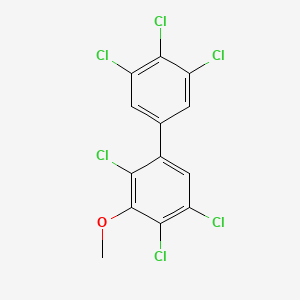
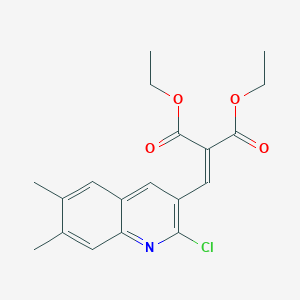
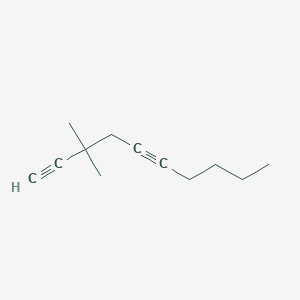

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)

